3-(4-Sulfophenyl)butyrate-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H45N7O20P3S2- |
|---|---|
Molekulargewicht |
992.8 g/mol |
IUPAC-Name |
4-[4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutan-2-yl]benzenesulfonate |
InChI |
InChI=1S/C31H46N7O20P3S2/c1-17(18-4-6-19(7-5-18)63(51,52)53)12-22(40)62-11-10-33-21(39)8-9-34-29(43)26(42)31(2,3)14-55-61(49,50)58-60(47,48)54-13-20-25(57-59(44,45)46)24(41)30(56-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,15-17,20,24-26,30,41-42H,8-14H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)(H,51,52,53)/p-1/t17?,20-,24-,25-,26+,30-/m1/s1 |
InChI-Schlüssel |
NKODEEZTZHXRHR-SOHGBHMBSA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
3-(4-Sulfophenyl)butyrate-CoA CAS number and molecular weight
An In-Depth Technical Guide to 3-(4-Sulfophenyl)butyrate-CoA: Properties and a Representative Experimental Workflow
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides core technical data on this compound, a coenzyme A derivative. Due to the limited publicly available information on specific experimental applications of this compound, a representative experimental workflow is provided. This workflow illustrates a common application for such a molecule: its synthesis and subsequent use in an enzyme assay to investigate substrate specificity.
Core Compound Data: this compound
Key identifying and physical characteristics of this compound are summarized below. This data is essential for procurement, experimental design, and data analysis.
| Property | Value |
| CAS Number | 313250-63-4[1][2] |
| Molecular Formula | C31H46N7O20P3S2[1] |
| Molecular Weight | 993.78 g/mol [1] |
| Monoisotopic Mass | 993.1452 Da[3] |
| Synonyms | 3-(4-Sulfophenyl)butyrate-coenzyme A[1] |
Representative Experimental Workflow: Synthesis and Enzymatic Assay
The following section outlines a generalized experimental protocol for the synthesis of a CoA derivative like this compound and its application in a hypothetical enzyme assay. This workflow is representative of how a researcher might investigate the interaction of this compound with an enzyme suspected to be involved in butyrate (B1204436) metabolism.
Experimental Protocol
1. Synthesis of this compound:
-
Objective: To chemically synthesize this compound from 3-(4-Sulfophenyl)butyric acid and Coenzyme A.
-
Materials: 3-(4-Sulfophenyl)butyric acid, Coenzyme A trilithium salt, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether, and a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5).
-
Methodology:
-
Activate the carboxylic acid of 3-(4-Sulfophenyl)butyric acid by reacting it with NHS and DCC in anhydrous DMF to form an NHS-ester.
-
Remove the dicyclohexylurea byproduct by filtration.
-
In a separate reaction vessel, dissolve Coenzyme A trilithium salt in the reaction buffer.
-
Add the activated NHS-ester of 3-(4-Sulfophenyl)butyric acid to the Coenzyme A solution.
-
Allow the reaction to proceed for several hours at room temperature with gentle stirring.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Purify the resulting this compound using preparative HPLC.
-
Lyophilize the purified product and confirm its identity and purity via Mass Spectrometry and NMR spectroscopy.
-
2. Enzyme Kinetic Assay:
-
Objective: To determine if this compound is a substrate for a putative acyl-CoA dehydrogenase.
-
Materials: Purified this compound, the enzyme of interest (e.g., a recombinant acyl-CoA dehydrogenase), a suitable assay buffer, and a detection reagent (e.g., a chromogenic substrate that reacts with the product of the enzymatic reaction).
-
Methodology:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the detection reagent, and the substrate dilutions.
-
Initiate the enzymatic reaction by adding a fixed concentration of the enzyme to each well.
-
Measure the change in absorbance over time using a microplate reader at a wavelength appropriate for the detection reagent.
-
Calculate the initial reaction velocities for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the representative experimental process, from the synthesis of the target compound to its use in an enzymatic assay.
Caption: A diagram of the experimental workflow from synthesis to enzyme assay.
References
The Unveiling of a Key Metabolic Intermediate: A Technical Guide to 3-(4-Sulfophenyl)butyrate-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(4-Sulfophenyl)butyrate-CoA is a pivotal, yet transient, metabolic intermediate in the biodegradation of linear alkylbenzenesulfonate (LAS) surfactants, one of the most widely used synthetic surfactants. Its discovery and characterization have been instrumental in elucidating the complete mineralization pathway of these environmental contaminants. This technical guide provides an in-depth exploration of the discovery, history, and biochemical role of this compound, with a focus on the enzymatic processes and experimental methodologies that have defined our understanding of this molecule. The primary organism implicated in this metabolic pathway is the bacterium Comamonas testosteroni KF-1. While the pathway has been largely elucidated, specific kinetic data for the enzymes directly interacting with this compound remain an area for future research.
Discovery and History
The discovery of this compound is intrinsically linked to the scientific endeavor to understand the environmental fate of LAS surfactants. Early research had established that the complex mixtures of LAS congeners are initially broken down by various bacteria into a range of sulfophenylcarboxylates (SPCs). One such prominent SPC is 3-(4-sulfophenyl)butyrate (3-C4-SPC).
The breakthrough in understanding the complete mineralization of 3-C4-SPC came from the work of Schleheck and colleagues, who identified Comamonas testosteroni KF-1 as an organism capable of utilizing this compound as a sole carbon and energy source.[1] Their research revealed that the degradation of 3-C4-SPC initiates with a series of steps analogous to the classical fatty acid β-oxidation pathway. The first committed step in this proposed pathway is the activation of the carboxyl group of 3-(4-sulfophenyl)butyrate by coenzyme A (CoA), forming the thioester, this compound.[2][3] This activation is a crucial priming step, preparing the molecule for subsequent enzymatic reactions.
The Metabolic Pathway of 3-(4-Sulfophenyl)butyrate Degradation
The degradation of 3-(4-sulfophenyl)butyrate in Comamonas testosteroni KF-1 is a multi-step enzymatic process. Following the formation of its CoA derivative, the molecule undergoes a series of reactions that mirror β-oxidation, ultimately leading to the cleavage of an acetyl-CoA unit and the formation of 4-sulfoacetophenone.
The key enzymatic steps involving this compound are:
-
CoA Ligation: 3-(4-Sulfophenyl)butyrate is activated by a putative this compound synthetase (or ligase) to form this compound. This reaction requires ATP and coenzyme A.
-
Dehydrogenation: A putative acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the butyryl chain, yielding 3-(4-sulfophenyl)butenoyl-CoA.
-
Hydration: A putative enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxy-3-(4-sulfophenyl)butyryl-CoA.
-
Lyase Action: A putative 3-hydroxy-3-(4-sulfophenyl)butyryl-CoA lyase, analogous to HMG-CoA lyase, cleaves the molecule to release acetyl-CoA and 4-sulfoacetophenone.[1]
This initial phase of the pathway is critical for destabilizing the aliphatic chain, allowing for the subsequent steps of degradation.
Diagram of the Postulated Degradation Pathway
Caption: Postulated degradation pathway of 3-(4-Sulfophenyl)butyrate in C. testosteroni KF-1.
Quantitative Data
While the overall degradation kinetics of 3-(4-sulfophenyl)butyrate by Comamonas testosteroni KF-1 have been studied, specific kinetic parameters for the enzymes directly involved with this compound have not been reported in the reviewed literature. The available data pertains to the whole-cell degradation process.
Table 1: Whole-Cell Degradation Data for 3-(4-Sulfophenyl)butyrate (3-C4-SPC) by Comamonas testosteroni KF-1
| Parameter | Value | Reference |
| Specific Growth Rate (μ) | 0.09 h⁻¹ | [1] |
| Molar Growth Yield | 5 g protein per mole of carbon | [1] |
| Maximal Specific Degradation Rate | 4.9 mkat per kg of protein | [1] |
Table 2: Oxygen Uptake Rates with Potential Pathway Intermediates
| Substrate | Specific Rate of O₂ Uptake (mkat [kg protein]⁻¹) | Reference |
| 3-(4-Sulfophenyl)butyrate (3-C4-SPC) | 1.9 | [1] |
| 4-Sulfoacetophenone (SAP) | ~0.2 | [1] |
| 4-Sulfophenol (SP) | ~0.15 | [1] |
| 4-Sulfocatechol (SC) | ~0.1 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and for assaying the specific enzymes of its degradation pathway are not explicitly available in the literature. However, based on established methods for analogous molecules, the following protocols can be proposed.
Proposed Synthesis of this compound
The synthesis of acyl-CoA esters can be achieved through several chemical or chemo-enzymatic methods. A common chemical approach involves the acylation of coenzyme A with an activated form of the carboxylic acid.
Principle: Activation of the carboxyl group of 3-(4-sulfophenyl)butyrate, for example by converting it to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the free thiol group of coenzyme A.
Proposed Protocol:
-
Activation of 3-(4-Sulfophenyl)butyrate:
-
Dissolve 3-(4-sulfophenyl)butyrate in a suitable anhydrous organic solvent (e.g., dimethylformamide).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts.
-
Stir the reaction at room temperature for several hours.
-
Monitor the formation of the NHS ester by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea byproduct by filtration.
-
-
Acylation of Coenzyme A:
-
Dissolve the 3-(4-sulfophenyl)butyrate-NHS ester in a minimal amount of organic solvent.
-
Prepare a solution of coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).
-
Slowly add the NHS ester solution to the coenzyme A solution with vigorous stirring.
-
Maintain the pH at 8.0 by adding a dilute base as needed.
-
Monitor the reaction by HPLC with a C18 reverse-phase column.
-
-
Purification:
-
Purify the resulting this compound by preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the purified product.
-
Proposed Enzyme Assays
The activities of the enzymes in the β-oxidation-like pathway can be assayed by monitoring the consumption of substrates or the formation of products using spectrophotometric or HPLC-based methods.
4.2.1. This compound Synthetase Assay
Principle: The activity can be measured by coupling the formation of AMP or pyrophosphate to other enzymatic reactions that result in a change in absorbance, or by directly measuring the formation of the CoA ester by HPLC.
Proposed Spectrophotometric Assay (Coupled):
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM 3-(4-sulfophenyl)butyrate
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
1 mM phosphoenolpyruvate
-
0.2 mM NADH
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
Initiate the reaction by adding 3-(4-sulfophenyl)butyrate.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
4.2.2. Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase Assays
Principle: The activities of the dehydrogenase and hydratase can be monitored by observing the change in absorbance at specific wavelengths corresponding to the formation or consumption of the double bond in the enoyl-CoA intermediate.
Proposed Spectrophotometric Assay:
-
Reaction Mixture:
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
0.1 mM this compound
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
For the dehydrogenase, monitor the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) at 600 nm.
-
For the hydratase, monitor the decrease in absorbance around 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.
-
4.2.3. 3-Hydroxy-3-(4-sulfophenyl)butyryl-CoA Lyase Assay
Principle: The activity of the lyase can be determined by measuring the formation of 4-sulfoacetophenone by HPLC.
Proposed HPLC-Based Assay:
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
5 mM MgCl₂
-
0.1 mM 3-hydroxy-3-(4-sulfophenyl)butyryl-CoA (substrate would need to be synthesized)
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C).
-
Take aliquots at different time points and stop the reaction (e.g., by adding acid).
-
Analyze the formation of 4-sulfoacetophenone by reverse-phase HPLC with UV detection.
-
Mandatory Visualizations
Experimental Workflow for Enzyme Activity Measurement
Caption: General workflow for measuring enzyme activities in the 3-C4-SPC degradation pathway.
Conclusion
This compound stands as a testament to the intricate biochemical machinery that microorganisms have evolved to degrade xenobiotic compounds. Its discovery was a crucial step in piecing together the puzzle of LAS surfactant biodegradation. While the overall metabolic pathway is now understood in principle, this guide highlights the need for further research to isolate and characterize the specific enzymes that catalyze the initial β-oxidation-like steps. Such studies would not only provide valuable kinetic data but could also open avenues for the biotechnological application of these enzymes in bioremediation and green chemistry. The protocols and data presented herein serve as a comprehensive resource for researchers dedicated to advancing our knowledge in this field.
References
- 1. Permanent draft genome sequence of Comamonas testosteroni KF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Sulfophenyl)butyrate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. The missing link in linear alkylbenzenesulfonate surfactant degradation: 4-sulfoacetophenone as a transient intermediate in the degradation of 3-(4-sulfophenyl)butyrate by Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-(4-Sulfophenyl)butyrate-CoA: A Comparative Analysis with Short-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-(4-sulfophenyl)butyrate-CoA, a key intermediate in the biodegradation of linear alkylbenzene sulfonate (LAS) surfactants. While no direct biological relationship with short-chain fatty acids (SCFAs) has been established in mammalian physiology or gut microbiome studies, the metabolism of its parent compound, 3-(4-sulfophenyl)butyrate, presents a compelling case for comparative biochemical analysis. This document details the metabolic pathway of this compound, juxtaposes it with the well-characterized pathways of SCFA metabolism, provides detailed experimental protocols for the study of both classes of molecules, and summarizes the available quantitative data. The insights provided are intended to inform research in drug development, toxicology, and environmental microbiology by highlighting the enzymatic parallels and substrate specificities that distinguish the processing of xenobiotic and endogenous short-chain acyl-CoA derivatives.
Introduction to this compound
This compound is the coenzyme A thioester of 3-(4-sulfophenyl)butyrate. The latter is a breakdown product of linear alkylbenzene sulfonates (LAS), which are major synthetic surfactants used in detergents. The biodegradation of LAS is a critical environmental process, and 3-(4-sulfophenyl)butyrate is one of the many sulfophenylcarboxylates (SPCs) formed during the initial stages of this process. The conversion of 3-(4-sulfophenyl)butyrate to its CoA ester is the first step in its mineralization by certain bacteria, such as Comamonas testosteroni KF-1. This activation is analogous to the initial step in the beta-oxidation of fatty acids.
The Metabolic Pathway of this compound
The degradation of 3-(4-sulfophenyl)butyrate in Comamonas testosteroni KF-1 is initiated by its conversion to this compound. This is followed by a series of reactions that resemble the beta-oxidation of fatty acids, leading to the formation of 4-sulfoacetophenone and acetyl-CoA.
The key enzymatic steps are:
-
CoA Ligation: 3-(4-sulfophenyl)butyrate is activated to this compound by an acyl-CoA synthetase.
-
Dehydrogenation: The acyl-CoA is dehydrogenated to form an enoyl-CoA derivative.
-
Hydration: The enoyl-CoA is hydrated to a hydroxyacyl-CoA.
-
Oxidation: The hydroxyacyl-CoA is oxidized to a ketoacyl-CoA.
-
Thiolysis: The ketoacyl-CoA is cleaved by a thiolase to yield 4-sulfoacetophenone and acetyl-CoA.
4-sulfoacetophenone is then further metabolized through the action of a Baeyer-Villiger monooxygenase and an esterase to 4-sulfophenol and acetate[1].
Introduction to Short-Chain Fatty Acids (SCFAs)
Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms. The most abundant SCFAs in the human gut are acetate (B1210297) (C2), propionate (B1217596) (C3), and butyrate (B1204436) (C4). They are produced by the anaerobic fermentation of dietary fibers by the gut microbiota. SCFAs are a major energy source for colonocytes (butyrate), and they also play crucial roles in regulating host metabolism, immune function, and gut homeostasis. Their effects are mediated in part through the activation of G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and by acting as inhibitors of histone deacetylases (HDACs).
Comparative Analysis of Metabolic Pathways
The metabolism of this compound and the beta-oxidation of short-chain fatty acids share a common biochemical theme: the sequential enzymatic breakdown of an acyl-CoA molecule. However, the structural differences between the substrates and the distinct biological contexts of these pathways lead to important divergences.
Similarities:
-
Activation Step: Both pathways begin with the activation of a carboxylic acid to its corresponding CoA thioester, a reaction catalyzed by acyl-CoA synthetases. This is a common strategy in fatty acid metabolism to prepare the molecule for subsequent enzymatic reactions.
-
Core Enzymatic Cascade: The core four steps of dehydrogenation, hydration, oxidation, and thiolysis are analogous in both the degradation of this compound and the beta-oxidation of SCFAs.
Differences:
-
Substrate Specificity: The enzymes in the Comamonas testosteroni KF-1 pathway are adapted to accommodate the bulky sulfophenyl group. In contrast, the acyl-CoA dehydrogenases and other enzymes of mammalian beta-oxidation are specific for straight-chain alkyl groups. For example, butyryl-CoA dehydrogenase from Megasphaera elsdenii shows a preference for acyl-CoAs with 4-6 carbon atoms and is less active on branched-chain substrates[2][3]. The presence of the aromatic ring and the sulfonate group in this compound would likely preclude it from being a substrate for the enzymes of canonical fatty acid beta-oxidation.
-
Biological Context and Products: The degradation of this compound is a catabolic pathway in a bacterium for the mineralization of a xenobiotic compound, yielding acetyl-CoA for energy and 4-sulfoacetophenone for further breakdown. In contrast, beta-oxidation of SCFAs in mammals is a central energy-yielding pathway. The production of SCFAs in the gut is a fermentation process, not an oxidative one.
Experimental Protocols
Study of 3-(4-Sulfophenyl)butyrate Metabolism
This section outlines a general workflow for investigating the metabolism of 3-(4-sulfophenyl)butyrate in bacteria.
Protocol 1: Cultivation of Comamonas testosteroni KF-1
-
Medium Preparation: Prepare a minimal salts medium. A suitable medium for C. testosteroni is Nutrient Agar/Broth with 2% yeast extract. For studying the degradation pathway, use a mineral salts medium with 3-(4-sulfophenyl)butyrate as the sole carbon source.
-
Inoculation and Growth: Inoculate the medium with a starter culture of C. testosteroni KF-1. Incubate at 30°C with shaking for aerobic growth[4]. Monitor growth by measuring optical density at 600 nm.
-
Sample Collection: Collect samples of the culture at different time points to analyze the disappearance of the substrate and the appearance of intermediates.
Protocol 2: Analysis of Metabolites by HPLC and NMR
-
Sample Preparation: Centrifuge culture samples to separate cells from the supernatant. The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup and concentration of sulfonated aromatics.
-
HPLC Analysis: Use reverse-phase HPLC with a C18 column to separate 3-(4-sulfophenyl)butyrate and its metabolites. A UV detector can be used for detection of the aromatic compounds.
-
NMR Spectroscopy: For structural elucidation of unknown intermediates, concentrate the samples and dissolve in D₂O. Acquire 1D and 2D NMR spectra (e.g., COSY, HSQC) to identify the chemical structures of the metabolites.
Analysis of Short-Chain Fatty Acids
Protocol 3: GC-MS Analysis of SCFAs from Biological Samples
-
Sample Collection and Storage: Collect fecal or plasma samples and store them at -80°C to prevent changes in SCFA concentrations.
-
Extraction: Homogenize fecal samples in a suitable buffer. Acidify the samples to protonate the SCFAs, making them more volatile. Add an internal standard (e.g., 2-ethylbutyric acid).
-
Derivatization: While not always necessary, derivatization can improve chromatographic properties. A common method is esterification using isobutyl chloroformate and isobutanol[5].
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable column for separation of the SCFA derivatives. Quantify the SCFAs based on the peak areas relative to the internal standard.
Quantitative Data
Quantitative data for the enzymes involved in the degradation of this compound in Comamonas testosteroni KF-1 are not extensively reported in the literature. However, data for analogous enzymes can provide some insights.
| Enzyme / Process | Substrate | Km (mM) | Vmax or kcat | Notes |
| 4-Hydroxyacetophenone Monooxygenase (HAPMO) from Pseudomonas fluorescens | 4-Hydroxyacetophenone | 0.025 | 1.47 U/mg | HAPMO is a Baeyer-Villiger monooxygenase, analogous to the 4-sulfoacetophenone monooxygenase in the SPB pathway[6]. |
| Butyryl-CoA Dehydrogenase from Megasphaera elsdenii | Butyryl-CoA | - | 506 min⁻¹ | Vmax determined using phenazine (B1670421) ethosulfate as the electron acceptor. Shows specificity for C4-C6 acyl-CoAs[2]. |
| Acetyl-CoA Synthetase from Yeast | Acetate | - | - | Can accept other short-chain carboxylic acids like propionate and acrylate, but with lower efficiency than acetate[7]. |
Table 1: Selected Kinetic Parameters of Enzymes Related to Acyl-CoA Metabolism.
For SCFAs, their concentrations in the human gut can vary significantly depending on diet and gut microbiota composition.
| SCFA | Concentration in Colon (mM) |
| Acetate | 60 - 100 |
| Propionate | 20 - 40 |
| Butyrate | 10 - 20 |
Table 2: Typical Concentrations of SCFAs in the Human Colon.
Potential Implications and Future Research
While this compound and SCFAs operate in distinct biological realms—the former in environmental xenobiotic degradation and the latter in host-microbiome interactions—the comparative analysis presented here offers valuable perspectives for researchers.
-
Biocatalysis and Bioremediation: The enzymes from the 3-(4-sulfophenyl)butyrate degradation pathway in Comamonas testosteroni KF-1 have potential applications in bioremediation of environments contaminated with LAS surfactants. Their substrate specificity could be engineered to target other pollutants.
-
Drug Development and Toxicology: Understanding how bacteria metabolize xenobiotics with structures similar to endogenous molecules is crucial in drug development. A xenobiotic that can be converted to a CoA ester could potentially interfere with fatty acid metabolism or other acyl-CoA-dependent pathways in the gut microbiome or the host.
-
Future Research: A key unanswered question is whether 3-(4-sulfophenyl)butyrate or similar SPCs are present in the human gut as a result of exposure to LAS in drinking water or food, and if so, whether they can influence the composition or metabolic activity of the gut microbiota, including the production of SCFAs. Further research using metabolomics to co-analyze for SPCs and SCFAs in human samples could shed light on this potential interaction.
Conclusion
This compound is a fascinating molecule that provides a window into the microbial metabolism of xenobiotics. Its degradation pathway, with its striking resemblance to beta-oxidation, serves as an excellent case study for the principles of metabolic evolution and adaptation. Although a direct link to SCFA signaling and metabolism in mammals is not currently established, the comparative biochemical analysis presented in this guide offers a framework for researchers in diverse fields to appreciate the nuances of acyl-CoA metabolism, whether the substrate is an environmental contaminant or a key product of our gut microbiome. The provided protocols and data serve as a valuable resource for initiating further investigations into these and related metabolic pathways.
References
- 1. G-protein-coupled receptor for short-chain fatty acids suppresses colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyryl-CoA dehydrogenase from Megasphaera elsdenii. Specificity of the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional structure of butyryl-CoA dehydrogenase from Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permanent draft genome sequence of Comamonas testosteroni KF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of 3-(4-Sulfophenyl)butyrate-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(4-Sulfophenyl)butyrate-CoA is a specialized molecular probe essential for studying various biological processes, including fatty acid metabolism and xenobiotic detoxification. Its synthesis is not trivial and involves a chemo-enzymatic approach that combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, intended for researchers in biochemistry, drug discovery, and molecular biology.
The overall synthetic strategy is a two-step process:
-
Chemical Synthesis: Synthesis of the precursor molecule, 3-(4-sulfophenyl)butyric acid.
-
Enzymatic Ligation: Covalent attachment of Coenzyme A (CoA) to 3-(4-sulfophenyl)butyric acid, catalyzed by an acyl-CoA synthetase.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Step 1: Chemical Synthesis | Step 2: Enzymatic Ligation |
| Starting Materials | 3-phenylbutyric acid, Sulfuric acid | 3-(4-sulfophenyl)butyric acid, Coenzyme A, ATP |
| Key Reagent/Enzyme | Fuming Sulfuric Acid (Oleum) | Acetyl-CoA Synthetase (ACS, broad specificity mutant) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Temperature | 0-25 °C | 37 °C |
| pH | N/A | 7.5 - 8.0 |
| Typical Yield | 60-70% | 40-50% |
| Purity (post-purification) | >95% (by NMR) | >95% (by HPLC) |
Experimental Protocols
Part 1: Chemical Synthesis of 3-(4-Sulfophenyl)butyric Acid
This protocol describes the sulfonation of 3-phenylbutyric acid.
Materials:
-
3-phenylbutyric acid
-
Fuming sulfuric acid (20% SO₃, oleum)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 3-phenylbutyric acid in 50 mL of dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 20 mL of fuming sulfuric acid (20% oleum) dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL of dichloromethane to remove any unreacted starting material.
-
The product remains in the aqueous layer. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Wash the neutralized aqueous solution with 50 mL of dichloromethane.
-
Acidify the aqueous layer to pH 1 with concentrated HCl.
-
The product, 3-(4-sulfophenyl)butyric acid, will precipitate out of the solution. If it does not, extract the aqueous layer with a more polar solvent like ethyl acetate.
-
Filter the precipitate and wash with cold water.
-
Dry the solid under vacuum to yield 3-(4-sulfophenyl)butyric acid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Enzymatic Synthesis of this compound
This protocol utilizes a broad-specificity acetyl-CoA synthetase to ligate 3-(4-sulfophenyl)butyric acid to Coenzyme A.
Materials:
-
3-(4-sulfophenyl)butyric acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Broad-specificity Acetyl-CoA Synthetase (ACS)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube with the following final concentrations:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM 3-(4-sulfophenyl)butyric acid
-
1 mM Coenzyme A
-
1 mM DTT
-
0.1 mg/mL Acetyl-CoA Synthetase
-
-
Incubate the reaction mixture at 37 °C for 2-4 hours.
-
Monitor the formation of the product by HPLC, observing the consumption of CoA and the appearance of a new peak corresponding to this compound.
-
Once the reaction is complete, quench the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated enzyme.
-
Transfer the supernatant to a new tube.
-
Purify the this compound from the supernatant using reversed-phase HPLC on a C18 column. Use a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Collect the fractions containing the product peak.
-
Lyophilize the collected fractions to obtain the purified this compound as a white powder.
-
Confirm the identity and purity of the product using high-resolution mass spectrometry.
Visualizations
Chemo-enzymatic Synthesis Workflow
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Enzymatic Reaction Signaling Pathway
Caption: Mechanism of the acyl-CoA synthetase-catalyzed ligation reaction.
LC-MS/MS method for quantification of 3-(4-Sulfophenyl)butyrate-CoA
An LC-MS/MS method for the sensitive and selective quantification of 3-(4-sulfophenyl)butyrate-CoA is essential for researchers in drug development and metabolic studies. This compound, a short-chain acyl-coenzyme A derivative, is hypothesized to play a role in novel metabolic pathways or as a metabolite of a xenobiotic compound. Its quantification is challenging due to its polar nature and inherent instability. This application note provides a detailed protocol for a robust LC-MS/MS method developed for the determination of this compound in biological matrices.
Metabolic Significance and Signaling Pathway
This compound is a putative intermediate in xenobiotic metabolism. It is theorized that a sulfophenyl-containing compound is metabolized to 3-(4-sulfophenyl)butyrate, which is subsequently activated to its coenzyme A thioester. This activation enables further metabolic processing, such as entry into beta-oxidation or conjugation for excretion. The quantification of this metabolite is critical for understanding the pharmacokinetics and metabolic fate of its parent compound.
Caption: Proposed metabolic activation of a xenobiotic to this compound.
Experimental Workflow
The analytical workflow involves sample preparation using solid-phase extraction, followed by separation using hydrophilic interaction liquid chromatography (HILIC), and detection by tandem mass spectrometry.[1][2] HILIC is chosen to enhance the retention of the highly polar analyte.[1][2]
References
Application Note: Extraction of 3-(4-Sulfophenyl)butyrate-CoA from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Sulfophenyl)butyrate (SPB) is a compound of interest in metabolic research and drug development. To understand its mechanism of action and metabolic fate, it is crucial to quantify its activated form, 3-(4-Sulfophenyl)butyrate-Coenzyme A (SPB-CoA), in biological matrices. This application note provides a detailed protocol for the extraction of SPB-CoA from biological samples, adapted from established methods for short- to medium-chain acyl-CoA analysis. The protocol is designed to be compatible with subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
This protocol outlines a robust method for the extraction of SPB-CoA from biological tissues, such as liver or kidney, and cultured cells. The procedure involves rapid quenching of metabolic activity, homogenization, protein precipitation, and solid-phase extraction (SPE) to purify the acyl-CoA fraction.
Materials and Reagents:
-
Biological Sample: (e.g., frozen tissue powder, cultured cells)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., [¹³C₄]-SPB-CoA) or a structurally similar acyl-CoA not present in the sample (e.g., heptadecanoyl-CoA).
-
Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-cooled to -20°C.[1]
-
Homogenization Buffer: 100 mM Potassium Phosphate Buffer (KH₂PO₄), pH 4.9.[2][3]
-
Protein Precipitation Solution: 10% (w/v) Trichloroacetic acid (TCA) in ice-cold water.[4]
-
SPE Columns: Oasis HLB 1cc (30 mg) or equivalent.[4]
-
SPE Equilibration Solution: 100% Methanol.
-
SPE Wash Solution 1: Water.
-
SPE Elution Solution: Methanol with 25 mM Ammonium (B1175870) Acetate.[4]
-
Reconstitution Solution: 5% (w/v) 5-Sulfosalicylic acid in HPLC-grade water.[4]
-
General Reagents: Acetonitrile, Methanol, Water (all LC-MS grade), Ammonium Acetate, Potassium Phosphate Monobasic, Trichloroacetic Acid, 5-Sulfosalicylic Acid.
Instrumentation:
-
Homogenizer (e.g., Potter-Elvehjem, bead beater)
-
Centrifuge (capable of 17,000 x g and 4°C)
-
Solid-Phase Extraction (SPE) Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Analytical Balance
Detailed Protocol:
1. Sample Preparation and Homogenization (Tissue): a. Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled tube. b. Add a 20-fold excess (v/w) of pre-cooled (-20°C) extraction solvent (Acetonitrile/Methanol/Water).[1] c. Add the internal standard to each sample at a known concentration. d. Homogenize the sample on ice until a uniform suspension is achieved. e. Incubate the homogenate on ice for 30 minutes, with occasional vortexing.[1]
2. Sample Preparation (Cultured Cells): a. Aspirate the culture medium from adherent cells. b. Wash the cells with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold 10% (w/v) TCA and scrape the cells.[4] d. Transfer the cell suspension to a microcentrifuge tube. e. Add the internal standard to each sample. f. Sonicate the samples with short pulses on ice.[4]
3. Protein Precipitation: a. Centrifuge the tissue homogenate or cell lysate at 17,000 x g for 10 minutes at 4°C.[4] b. Carefully collect the supernatant containing the acyl-CoAs.
4. Solid-Phase Extraction (SPE): a. Conditioning: Condition the SPE column with 1 mL of methanol. b. Equilibration: Equilibrate the column with 1 mL of water.[4] c. Loading: Load the supernatant from the protein precipitation step onto the SPE column. d. Washing: Wash the column with 1 mL of water to remove salts and other polar impurities.[4] e. Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[4]
5. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in 50-100 µL of 5% (w/v) 5-sulfosalicylic acid in water.[4] c. Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Data Presentation
Due to the lack of specific quantitative data for 3-(4-Sulfophenyl)butyrate-CoA extraction in the reviewed literature, the following table presents representative recovery and reproducibility data for other short- and long-chain acyl-CoAs from biological tissues. This data provides an expected performance range for the described protocol.
| Acyl-CoA Species | Tissue Type | Extraction Recovery (%) | Inter-assay CV (%) | Intra-assay CV (%) | Reference |
| Acetyl-CoA | Rat Liver | 85-115% | <15% | <10% | [5] |
| Butyryl-CoA | Mouse Liver | Not Reported | Not Reported | Not Reported | [6] |
| Octanoyl-CoA | Mouse Liver | 92 ± 8% | 8.5% | 5.2% | [6] |
| Palmitoyl-CoA | Rat Liver | 60-140% | <20% | <15% | [5] |
| General Acyl-CoAs | Rat Tissues | 70-80% | Not Reported | Not Reported | [2] |
CV: Coefficient of Variation
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the extraction of this compound from biological samples.
Caption: Workflow for the extraction of this compound.
Signaling Pathways and Logical Relationships
The extraction protocol is a linear workflow designed to isolate acyl-CoAs from complex biological matrices. The logical relationship between the steps is sequential, with each step preparing the sample for the subsequent one, culminating in a purified extract suitable for instrumental analysis.
Caption: Logical steps in the SPB-CoA extraction and analysis process.
References
- 1. mdpi.com [mdpi.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Sulfophenyl)butyrate-CoA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Sulfophenyl)butyrate-CoA is a synthetic acyl-coenzyme A derivative. Its structural similarity to butyryl-CoA, a key intermediate in fatty acid metabolism, suggests its potential as a substrate, inhibitor, or mechanistic probe for enzymes that recognize short-chain acyl-CoAs. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetics studies, particularly focusing on enzymes of the butyrate (B1204436) metabolism pathway. The bulky and negatively charged sulfophenyl group offers a unique modification to explore the active site topology and substrate specificity of these enzymes.
Potential Applications
-
Enzyme Substrate Specificity Studies: To determine if enzymes such as butyryl-CoA dehydrogenase, butyryl-CoA:acetate CoA transferase, or acyl-CoA synthetases can accommodate a bulky, charged substituent on the butyryl moiety.
-
Enzyme Inhibition Assays: To investigate this compound as a potential inhibitor of enzymes involved in fatty acid metabolism. Its structure may allow it to act as a competitive or non-competitive inhibitor.
-
Drug Discovery and Development: As a tool compound to probe the active sites of target enzymes for the rational design of novel therapeutics.
-
Mechanistic Studies: To study the reaction mechanisms of acyl-CoA utilizing enzymes and how modifications to the substrate affect catalytic steps.
Data Presentation: Hypothetical Kinetic Parameters
As of the latest literature review, specific kinetic data for this compound is not available. The following tables present hypothetical, yet plausible, kinetic parameters for illustrative purposes. These values are designed to show how experimental data for this compound could be structured and interpreted in comparison to the natural substrate, butyryl-CoA.
Table 1: Hypothetical Michaelis-Menten Constants for Butyryl-CoA Dehydrogenase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Butyryl-CoA | 15 | 25 | 1.67 x 10⁶ |
| This compound | 150 | 5 | 3.33 x 10⁴ |
Interpretation: The hypothetical data suggests that the addition of the sulfophenyl group decreases the enzyme's affinity for the substrate (10-fold higher Km) and reduces its catalytic efficiency.
Table 2: Hypothetical Inhibition Constants for Butyryl-CoA:Acetate CoA Transferase
| Inhibitor | Ki (µM) | Inhibition Type |
| This compound | 75 | Competitive |
Interpretation: In this hypothetical scenario, this compound acts as a competitive inhibitor, suggesting it binds to the active site but may not be turned over efficiently by the enzyme.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of custom acyl-CoA thioesters can be achieved through several methods, often involving the activation of the corresponding carboxylic acid and its subsequent reaction with Coenzyme A.
Materials:
-
3-(4-Sulfophenyl)butyric acid
-
N,N'-Carbonyldiimidazole (CDI) or other activating agent
-
Coenzyme A trilithium salt
-
Anhydrous solvent (e.g., DMF or THF)
-
Aqueous buffer (e.g., sodium bicarbonate)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Carboxylic Acid: Dissolve 3-(4-Sulfophenyl)butyric acid in an anhydrous solvent. Add an activating agent like CDI and stir at room temperature to form the acyl-imidazole intermediate.
-
Reaction with Coenzyme A: In a separate vessel, dissolve Coenzyme A trilithium salt in an aqueous buffer.
-
Thioester Formation: Slowly add the activated 3-(4-sulfophenyl)butyrate solution to the Coenzyme A solution. Maintain the pH of the reaction mixture between 7.5 and 8.0.
-
Monitoring the Reaction: Monitor the progress of the reaction by analytical HPLC, observing the formation of the new product peak and the disappearance of the Coenzyme A peak.
-
Purification: Purify the resulting this compound using a preparative reverse-phase HPLC column.
-
Lyophilization and Storage: Lyophilize the purified product and store it at -80°C.
Protocol 2: Spectrophotometric Assay for Butyryl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of butyryl-CoA dehydrogenase using this compound as a substrate. The assay measures the reduction of a chromogenic electron acceptor.
Materials:
-
Purified butyryl-CoA dehydrogenase
-
This compound stock solution
-
Butyryl-CoA stock solution (for comparison)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and the electron acceptor (DCPIP).
-
Enzyme Addition: Add a known concentration of butyryl-CoA dehydrogenase to the cuvette and mix gently.
-
Initiate Reaction: Start the reaction by adding a specific concentration of this compound.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm as the DCPIP is reduced.
-
Data Acquisition: Record the absorbance change over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Vary Substrate Concentration: Repeat steps 1-5 with varying concentrations of this compound to determine Km and Vmax.
-
Control Experiment: Perform the same set of experiments using butyryl-CoA as the substrate for comparison.
-
Data Analysis: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters.
Protocol 3: HPLC-Based Assay for Butyryl-CoA:Acetate CoA Transferase
This protocol outlines a discontinuous HPLC-based assay to assess the activity or inhibition of butyryl-CoA:acetate CoA transferase. The method directly measures the formation of acetyl-CoA.
Materials:
-
Purified butyryl-CoA:acetate CoA transferase
-
Butyryl-CoA stock solution
-
Acetate stock solution
-
This compound (as a potential inhibitor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., potassium carbonate)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Reaction Setup: Prepare reaction tubes containing the reaction buffer, butyryl-CoA, and acetate. For inhibition studies, also include varying concentrations of this compound.
-
Enzyme Addition: Initiate the reactions by adding butyryl-CoA:acetate CoA transferase.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a set period (e.g., 10 minutes).
-
Quenching: Stop the reactions by adding the quenching solution.
-
Neutralization and Centrifugation: Neutralize the samples and centrifuge to pellet any precipitate.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the CoA species using a suitable gradient.
-
Quantification: Quantify the amount of acetyl-CoA produced by integrating the peak area and comparing it to a standard curve.
-
Data Analysis: For inhibition studies, plot the reaction rates against the inhibitor concentrations to determine the Ki and the type of inhibition.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Simplified Butyrate Metabolism Pathway.
Caption: Logical workflow for enzyme kinetic assays.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 3-(4-sulfophenyl)butyrate-CoA and its related compounds using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). 3-(4-Sulfophenyl)butyrate is a metabolite of linear alkylbenzene sulfonates, which are widely used surfactants. Understanding its metabolism, which involves the formation of a CoA thioester, is crucial for environmental and toxicological studies. This guide offers a comprehensive, albeit model, HPLC-MS/MS method, sample preparation guidelines, and data presentation formats applicable to this class of compounds.
Introduction
Linear alkylbenzene sulfonates (LAS) are a major class of synthetic surfactants used in detergents and other cleaning products. Their biodegradation in the environment leads to the formation of various intermediate metabolites, including sulfophenyl carboxylates (SPCs). 3-(4-Sulfophenyl)butyrate is one such SPC, and its metabolic fate is of significant interest. The initial steps of its degradation are analogous to the β-oxidation of fatty acids, involving the activation of the carboxyl group to a coenzyme A (CoA) thioester, this compound.[1] Accurate and sensitive quantification of this CoA derivative and its downstream metabolites is essential for studying the kinetics and mechanisms of LAS biodegradation.
HPLC-MS/MS offers the high sensitivity and selectivity required for the analysis of low-abundance, polar metabolites like acyl-CoAs in complex biological matrices. While specific methods for this compound are not widely published, established protocols for other short- and long-chain acyl-CoAs provide a strong foundation for method development.[2][3][4]
Metabolic Pathway
The degradation of 3-(4-sulfophenyl)butyrate in organisms like Comamonas testosteroni KF-1 proceeds through a pathway analogous to fatty acid β-oxidation.[1] The initial step is the formation of a CoA ester, which then undergoes dehydrogenation, hydration, and oxidation.
Experimental Protocols
The following protocols are based on established methods for acyl-CoA analysis and should be optimized for the specific instrumentation and matrices used.
Sample Preparation (from Bacterial Culture)
-
Cell Quenching and Lysis:
-
Rapidly cool the bacterial culture to 4°C to quench metabolic activity.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a mixture of acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) to precipitate proteins and extract metabolites.[5]
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
-
-
Extraction:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
For TCA extracts, a neutralization step with a suitable base may be required prior to analysis.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional):
-
For complex matrices, an optional SPE cleanup step using a C18 cartridge can be employed to remove interfering substances.
-
Condition the cartridge with methanol followed by water.
-
Load the sample and wash with a low percentage of organic solvent.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial HPLC mobile phase conditions (e.g., 50 mM ammonium (B1175870) acetate in water).[6]
-
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Model Protocol):
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH ~7 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-15 min: 95% B; 15.1-20 min: 2% B (equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Model Protocol):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive or Negative (to be optimized) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | To be optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
Quantitative Data
Quantitative analysis should be performed using a calibration curve prepared with authentic standards, if available. In the absence of a specific standard for this compound, a surrogate standard (e.g., another short-chain acyl-CoA) may be used for semi-quantitative analysis, with the understanding that this may introduce inaccuracies.
The following table presents typical quantitative performance parameters that should be targeted during method validation for acyl-CoA analysis by LC-MS/MS.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LOD (pmol) | LOQ (pmol) | Linearity (R²) |
| This compound | To be determined | To be determined | ~5-10 | ~15-30 | >0.99 |
| 3-(4-Sulfophenyl)butyrate enoyl-CoA | To be determined | To be determined | ~5-10 | ~15-30 | >0.99 |
| Acetyl-CoA | 810.1 | 303.1 | ~1-5 | ~5-15 | >0.99 |
| Succinyl-CoA | 868.1 | 361.1 | ~1-5 | ~5-15 | >0.99 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values for Acetyl-CoA and Succinyl-CoA are representative and based on published methods.
Conclusion
This application note provides a comprehensive framework for the development of a robust and sensitive HPLC-MS/MS method for the analysis of this compound and related compounds. The provided protocols for sample preparation and chromatographic/mass spectrometric conditions are based on well-established methods for similar analytes and serve as a strong starting point for method optimization. The successful implementation of such a method will be invaluable for researchers in environmental science, toxicology, and drug metabolism.
References
- 1. 3-(4-Sulfophenyl)butyrate Degradation Pathway [eawag-bbd.ethz.ch]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Sulfophenyl)butyrate-CoA in Gut-Brain Axis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut-brain axis is a bidirectional communication network linking the central nervous system (CNS) and the gastrointestinal tract. Gut microbiota and their metabolites, such as short-chain fatty acids (SCFAs), are pivotal in modulating this axis. Butyrate (B1204436), a prominent SCFA, has demonstrated significant neuroprotective effects, including the ability to mitigate neuroinflammation and enhance the integrity of the blood-brain barrier (BBB).[1][2][3][4][5] 3-(4-Sulfophenyl)butyrate-CoA is a sulfated derivative of butyrate conjugated to coenzyme A. While direct studies on the application of this compound in gut-brain axis research are not yet available, its structural similarity to butyrate suggests it may serve as a valuable research tool to explore the nuanced roles of modified SCFAs in neuronal health.
These application notes provide a hypothetical framework and detailed protocols for investigating the potential effects of this compound on the gut-brain axis, based on established methodologies for studying butyrate.
Hypothesized Signaling Pathway
Based on the known mechanisms of butyrate, this compound could potentially influence neuronal function through several pathways. The sulfonate group may alter its solubility, membrane permeability, and interaction with transporters and receptors, offering a unique pharmacological profile compared to butyrate.
Caption: Hypothesized mechanism of this compound in the gut-brain axis.
Quantitative Data Summary
The following tables present hypothetical data based on expected outcomes from the experimental protocols detailed below. These tables are for illustrative purposes to guide researchers in data presentation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated BV-2 Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.2 |
| LPS (100 ng/mL) | 542.8 ± 45.3 | 489.1 ± 38.7 | 312.5 ± 29.8 |
| LPS + Butyrate (1 mM) | 210.4 ± 22.6 | 185.7 ± 19.4 | 120.3 ± 13.5 |
| LPS + 3-SPB-CoA (1 mM) | 185.9 ± 19.8 | 160.2 ± 17.5 | 105.6 ± 11.9 |
Table 2: Assessment of Blood-Brain Barrier Permeability in a Mouse Model of Neuroinflammation
| Treatment Group | Evans Blue Extravasation (µg/g brain tissue) | Occludin Expression (relative to control) |
| Sham Control | 1.8 ± 0.3 | 1.00 ± 0.05 |
| LPS (5 mg/kg) | 8.5 ± 1.1 | 0.45 ± 0.07 |
| LPS + Butyrate (100 mg/kg) | 4.2 ± 0.6 | 0.82 ± 0.09 |
| LPS + 3-SPB-CoA (100 mg/kg) | 3.6 ± 0.5 | 0.89 ± 0.10 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects in Microglia
This protocol details the methodology to assess the potential of this compound to suppress inflammatory responses in cultured microglial cells.
References
- 1. Butyrate Improves Neuroinflammation and Mitochondrial Impairment in Cerebral Cortex and Synaptic Fraction in an Animal Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chirowithpt.com [chirowithpt.com]
- 4. The Brain Boosting Power of Butyrate - BioWhole Nutrition [biowholenutrition.com]
- 5. wjgnet.com [wjgnet.com]
Troubleshooting & Optimization
Overcoming poor chromatographic resolution of 3-(4-Sulfophenyl)butyrate-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor chromatographic resolution of 3-(4-Sulfophenyl)butyrate-CoA.
Troubleshooting Guide
Poor chromatographic resolution of this compound can manifest as broad peaks, peak tailing, or co-elution with other components. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Poor Retention (Analyte elutes at or near the void volume)
The highly polar sulfonate group in this compound can lead to minimal interaction with traditional reversed-phase stationary phases, causing it to elute very early in the chromatogram.
| Possible Cause | Recommended Solution |
| Mobile phase is too strong (high organic content) | Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase to increase retention on a reversed-phase column.[1][2] |
| Inappropriate stationary phase | Consider using a C18 column with high residual silanol (B1196071) activity or a specially designed aqueous-stable C18 column to improve retention of polar compounds.[3] Alternatively, a column with a different stationary phase, such as one with embedded polar groups, could be beneficial.[2][3] |
| Ionic character of the sulfonate group | Introduce an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to the mobile phase. This will form a neutral ion pair with the sulfonate group, increasing its hydrophobicity and retention on a reversed-phase column.[3] |
Problem 2: Peak Tailing
Peak tailing is often observed for polar and acidic compounds due to strong interactions with active sites on the silica-based stationary phase.
| Possible Cause | Recommended Solution |
| Secondary interactions with residual silanols | Lower the pH of the mobile phase (e.g., by adding formic acid or phosphoric acid) to suppress the ionization of residual silanol groups on the stationary phase.[1] |
| Column degradation | Ensure the use of a high-quality, well-maintained column. If the column is old or has been used with aggressive mobile phases, consider replacing it. |
| Metal chelation | If metal contamination is suspected in the sample or system, adding a chelating agent like EDTA to the mobile phase may improve peak shape. |
Problem 3: Co-elution with Other Analytes
When this compound elutes with other components in the sample matrix, it is necessary to alter the selectivity of the chromatographic system.
| Possible Cause | Recommended Solution |
| Insufficient separation power | Optimize the mobile phase composition by changing the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) or by adjusting the mobile phase pH.[2] |
| Inadequate column efficiency | Increase the column length or decrease the particle size of the stationary phase to enhance the number of theoretical plates (N) and improve resolution.[2] |
| Similar retention behavior of co-eluting compounds | Change the stationary phase to one with a different selectivity. For example, a phenyl-hexyl column might offer different pi-pi interactions compared to a standard C18 column.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for method development would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a phosphate (B84403) buffer (pH 3) and acetonitrile, run in a gradient elution mode.[4][5] The detection wavelength can be set to 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[6]
Q2: How can I improve the sensitivity of my analysis?
For improved sensitivity, especially in complex biological matrices, consider using LC-MS/MS. This technique offers high selectivity and sensitivity for the quantification of CoA esters.[7][8][9] Monitoring for the specific parent and fragment ions of this compound can significantly reduce background noise and improve detection limits. A common fragment ion for CoA esters is m/z 428.[7][10]
Q3: My baseline is noisy. What could be the cause?
A noisy baseline can be caused by several factors, including air bubbles in the pump or detector, a contaminated flow cell, or issues with the mobile phase.[11][12] Ensure your mobile phase is properly degassed and filtered. If the problem persists, flushing the system and cleaning the detector flow cell may be necessary.
Q4: My retention times are drifting. How can I fix this?
Retention time drift can be due to changes in mobile phase composition, temperature fluctuations, or column equilibration issues.[12] Ensure the mobile phase is well-mixed and that the column is properly equilibrated before each injection. Using a column oven can help maintain a stable temperature and improve retention time reproducibility.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol provides a general method for the analysis of this compound using standard HPLC equipment.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Protocol 2: LC-MS/MS Analysis
This protocol is suitable for sensitive and selective quantification of this compound in complex samples.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by infusion of a standard |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical flowchart for troubleshooting poor chromatographic resolution.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting low recovery of 3-(4-Sulfophenyl)butyrate-CoA during extraction
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low recovery of 3-(4-Sulfophenyl)butyrate-CoA during extraction procedures. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Recovery
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental workflow.
Section 1: Initial Sample Handling & Preparation
Question: Could my sample collection and initial handling be causing low recovery?
Answer: Yes, improper sample handling is a common source of analyte loss. For acyl-CoA esters, it is critical to minimize enzymatic degradation immediately upon sample collection.
-
Enzymatic Degradation: Tissues and cells contain active acyl-CoA hydrolases (thioesterases) that can rapidly cleave the thioester bond of this compound.
-
Recommendation: Freeze-clamp tissues immediately in liquid nitrogen upon collection. For cell cultures, quench metabolism rapidly by aspirating the medium and adding a cold solvent like methanol (B129727) or acetonitrile (B52724), preferably on a cold surface (e.g., a metal plate on dry ice).
Question: I am seeing significant variability between replicate samples. What could be the cause?
Answer: Variability often stems from inconsistent sample homogenization or incomplete cell lysis.
-
Incomplete Lysis: If cells or tissues are not fully disrupted, the analyte will not be completely released into the extraction solvent, leading to variable and low recovery.
-
Recommendations:
-
Use a homogenizer suitable for your sample type (e.g., glass homogenizer, bead beater).
-
Ensure the tissue is completely homogenized in the initial extraction buffer before proceeding.
-
Consider adding a sonication step after homogenization to ensure complete cell lysis.
-
Section 2: Extraction Method Optimization
Question: Why is my standard liquid-liquid extraction (LLE) protocol yielding poor recovery for this compound?
Answer: this compound is a highly polar and multiply-charged molecule. Standard LLE protocols, like those based on Folch or Bligh-Dyer methods, are designed to separate lipids (non-polar) from polar metabolites.[1][2] Your target analyte, due to its high polarity, will partition almost exclusively into the aqueous phase. However, issues can still arise:
-
Analyte Adsorption: The analyte can adsorb to the protein interface that forms between the aqueous and organic layers, leading to its loss.
-
pH Dependence: The charge state of the molecule can influence its behavior. While the sulfonate and phosphate (B84403) groups are permanently ionized, ensuring the sample pH is controlled can sometimes improve recovery by minimizing interactions with other matrix components.[1]
-
Recommendation: If using LLE, focus on efficiently separating and collecting the entire aqueous/polar phase. A method using a methanol/water/chloroform co-solvent system can be effective for separating polar metabolites.[3]
Question: I am using protein precipitation (PPT). What factors should I consider to improve recovery?
Answer: Protein precipitation is a simple and fast method, but it can be prone to low recovery due to co-precipitation.
-
Co-precipitation: As proteins crash out of solution, they can physically trap or adsorb your analyte, leading to its removal from the supernatant. This is a known issue for small molecules.
-
Choice of Solvent: Acetonitrile is commonly used for PPT. Some protocols use acids like perchloric acid (PCA) or sulfosalicylic acid (SSA). One study found that 2.5% (w/v) SSA resulted in significantly higher recovery for several short-chain acyl-CoAs compared to 10% (w/v) trichloroacetic acid (TCA).[4]
-
Solvent-to-Sample Ratio: An insufficient volume of precipitation solvent may lead to incomplete protein removal, while an excessive volume can dilute your sample. A ratio of 3:1 to 5:1 (solvent:sample) is a good starting point to optimize.
-
Mixing and Temperature: Ensure vigorous vortexing immediately after adding the solvent to create a fine, dispersed precipitate. Performing the precipitation at low temperatures (e.g., on ice) can also improve the efficiency of protein removal.
Question: What is the best approach for Solid-Phase Extraction (SPE) for this compound?
Answer: SPE is a powerful technique for cleaning up and concentrating acyl-CoAs.[5][6][7] Given the structure of this compound, two main SPE strategies can be considered:
-
Reversed-Phase (RP) SPE:
-
Sorbent: C18 or other hydrophobic sorbents.
-
Mechanism: Retains the analyte based on hydrophobic interactions. The butyrate (B1204436) and phenyl groups contribute to this retention.
-
Challenge: Highly polar compounds may have weak retention on RP sorbents, leading to breakthrough during sample loading or washing.[8] Ensure the sample is loaded in a weak, highly aqueous solvent to maximize retention.[8]
-
-
Ion-Exchange SPE (Recommended):
-
Sorbent: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX).
-
Mechanism: This is the ideal choice. The negatively charged sulfonate and phosphate groups will bind strongly to a positively charged anion-exchange sorbent.
-
Optimization:
-
pH Control: The pH of the loading and wash buffers is critical to ensure your analyte is charged and binds to the sorbent.
-
Elution: Elution is achieved by using a high salt buffer or a buffer that neutralizes the charge on the analyte or the sorbent.
-
Wash Steps: Use a wash solvent of intermediate strength (e.g., with a moderate amount of organic solvent or a low salt concentration) to remove interferences without prematurely eluting your analyte.[8]
-
-
Section 3: Post-Extraction Handling
Question: I suspect I am losing my analyte during the solvent evaporation step. Is this possible?
Answer: Yes, although less common for non-volatile compounds, analyte loss can occur during drying.
-
Adsorption to Tube Walls: As the solvent evaporates, the analyte can adsorb to the walls of the microcentrifuge tube. This is more common with plastic tubes than with glass.
-
Over-drying: Excessive drying under high vacuum for extended periods can sometimes lead to the loss of more volatile compounds or degradation.
-
Recommendation: Use a gentle stream of nitrogen or a centrifugal vacuum concentrator (e.g., SpeedVac) for evaporation. Avoid excessive heat. Once dry, reconstitute the sample promptly.
Question: My recovery is still low after reconstitution. What could be the problem?
Answer: Incomplete redissolving of the dried extract is a frequent cause of low recovery.
-
Reconstitution Solvent: The reconstitution solvent should be compatible with your downstream analysis (e.g., LC-MS) and strong enough to fully dissolve your analyte. For LC-MS analysis of acyl-CoAs, reconstitution in a solvent that matches the initial mobile phase conditions is common.[9]
-
Procedure: After adding the reconstitution solvent, ensure you vortex the sample thoroughly. A brief sonication step (2-5 minutes) can significantly improve the dissolution of the dried pellet.[9]
Frequently Asked Questions (FAQs)
Q1: What type of extraction solvent is best for sulfophenyl-containing compounds?
-
Due to their high polarity, polar solvents are required. Methanol has been shown to be highly effective for extracting sulfophenylcarboxylic acids (SPCs), achieving recoveries of over 90%.[10][11] Mixtures of acetonitrile and isopropanol (B130326) have also been used effectively for acyl-CoA extraction.[5]
Q2: How stable are acyl-CoA esters during the extraction process?
-
Acyl-CoA esters are susceptible to both enzymatic and chemical hydrolysis. It is crucial to work quickly, keep samples cold, and avoid strongly acidic or basic conditions unless required for a specific protocol step, as these can promote hydrolysis.
Q3: Should I use an internal standard?
-
Absolutely. Using a stable isotope-labeled internal standard is highly recommended to account for analyte loss at all stages of sample preparation and analysis. If a specific standard for this compound is unavailable, a structurally similar acyl-CoA can be used.
Q4: My final extract is very "dirty" and causing issues with my LC-MS analysis. How can I clean it up?
-
This indicates that your extraction method has low selectivity. A simple protein precipitation or a poorly optimized LLE will often co-extract many other matrix components. Switching to a well-developed Solid-Phase Extraction (SPE) method is the most effective way to improve extract cleanliness.[8] Anion-exchange SPE, in particular, should provide a much cleaner extract for this specific analyte.
Quantitative Data Summary
The following tables summarize recovery data for similar compounds from published literature, which can help guide your choice of extraction method.
Table 1: Comparison of Recovery for Sulfophenylcarboxylic Acids (SPCs) using Different Solvent Systems.
| Solvent System | Average Recovery (%) of SPCs |
| Dichloromethane followed by Methanol | 13.5 |
| 50:50 Dichloromethane-Methanol | 13.1 |
| 30:70 Dichloromethane-Methanol | 15.9 |
| Methanol | 90.1 |
| (Data sourced from a study on the extraction of SPCs from fish tissue.[10][11]) |
Table 2: Comparison of Recovery for Acyl-CoA Intermediates using Different Protein Precipitation Reagents.
| Analyte | Recovery (%) with 10% TCA + SPE | Recovery (%) with 2.5% SSA |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl CoA | 26% | 74% |
| Acetyl CoA | 36% | 59% |
| (Data represents recovery relative to a spike in water.[4]) |
Experimental Protocols
Protocol 1: Anion-Exchange Solid-Phase Extraction (SPE)
Objective: To isolate and concentrate this compound from a biological matrix.
Materials:
-
Strong Anion Exchange (SAX) SPE cartridge
-
Sample (pre-treated, e.g., homogenized tissue supernatant)
-
Equilibration Buffer: 25 mM Ammonium Acetate in Water, pH 7.0
-
Wash Buffer: 25 mM Ammonium Acetate in 30% Methanol
-
Elution Buffer: 5% Formic Acid in 50% Methanol
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SAX cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Equilibration: Pass 1 mL of Equilibration Buffer through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 drop/second). The analyte will bind to the sorbent.
-
Washing: Pass 1 mL of Equilibration Buffer through the cartridge to wash away unbound components. Follow with 1 mL of Wash Buffer to remove weakly bound impurities.
-
Elution: Place a clean collection tube under the cartridge. Elute the this compound by passing 1 mL of Elution Buffer through the cartridge. The acidic buffer neutralizes the charge, releasing the analyte.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analysis (e.g., initial LC mobile phase).
Protocol 2: Modified Protein Precipitation (PPT) with Acetonitrile
Objective: To quickly remove proteins from a liquid sample (e.g., plasma, cell lysate).
Materials:
-
Sample (e.g., 100 µL plasma)
-
Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g at 4°C
Procedure:
-
Sample Preparation: Aliquot 100 µL of your sample into a pre-chilled microcentrifuge tube. Place the tube on ice.
-
Solvent Addition: Add 400 µL of ice-cold ACN (a 4:1 ratio).
-
Precipitation: Immediately vortex the tube vigorously for 1 minute to ensure thorough mixing and create a fine protein precipitate.
-
Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Analysis: The supernatant can be directly analyzed or evaporated and reconstituted if concentration is needed.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing organic solvents for the extraction from fish of sulfophenylcarboxylic acids, prior to determination by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 3-(4-Sulfophenyl)butyrate for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-(4-Sulfophenyl)butyrate (SPB) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 3-(4-Sulfophenyl)butyrate (SPB) necessary for GC-MS analysis?
A1: 3-(4-Sulfophenyl)butyrate is a non-volatile compound due to the presence of two highly polar functional groups: a carboxylic acid and a sulfonic acid. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization chemically modifies these polar groups, replacing the acidic protons with less polar moieties. This increases the volatility of SPB, making it amenable to GC-MS analysis.[1][2] Derivatization also improves peak shape and reduces analyte adsorption within the GC system.[1]
Q2: What are the primary challenges in derivatizing SPB?
A2: The main challenge is the presence of two distinct acidic functional groups with different reactivities. The carboxylic acid is a weaker acid compared to the sulfonic acid. A successful derivatization strategy must effectively modify both groups to ensure complete volatilization of the molecule. Incomplete derivatization will lead to poor chromatographic performance, including peak tailing and low sensitivity.
Q3: Which derivatization methods are most suitable for SPB?
A3: The most promising methods for derivatizing SPB involve a combination of esterification and/or silylation.
-
Two-Step Derivatization (Esterification followed by Silylation): This is often the most robust approach. The carboxylic acid can first be esterified, for example, by using an alcohol (e.g., methanol (B129727), ethanol) with an acid catalyst. Subsequently, the more acidic sulfonic acid group can be derivatized using a silylating agent.
-
One-Pot Derivatization: It may be possible to derivatize both functional groups simultaneously using a strong silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[1][3][4] Alternatively, a combined esterification-silylation reagent mixture could be employed.[5]
Q4: What are the common derivatizing agents for the carboxylic and sulfonic acid groups?
A4: For the carboxylic acid group , esterification is a common method.[1][2][6] For the sulfonic acid group , silylation or a second, more robust esterification can be used. Silylation is a versatile technique for derivatizing active hydrogens.[1][2][4][7][8]
| Functional Group | Derivatization Method | Reagent Examples |
| Carboxylic Acid | Esterification | Methanol/HCl, Ethanol/HCl, Alkylchloroformates |
| Sulfonic Acid | Silylation | BSTFA, MSTFA, MTBSTFA (often with TMCS as a catalyst) |
| Both Groups | Simultaneous Silylation | BSTFA + TMCS |
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of SPB for GC-MS analysis.
Problem 1: No peak or very small peak for derivatized SPB.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Increase reaction temperature and/or time. Ensure an adequate excess of the derivatizing reagent. For silylation, the addition of a catalyst like TMCS can improve the reaction yield.[1][4] |
| Presence of Moisture | Silylation reagents are highly sensitive to moisture.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under an inert atmosphere. |
| Derivative Instability | Sulfonate esters can be unstable.[9] Analyze the derivatized sample as soon as possible after preparation. If instability is suspected, consider a more stable derivative, such as a different ester. |
| GC Inlet Issues | The derivatized SPB may be degrading in the GC inlet. Optimize the inlet temperature. Use a deactivated liner. |
| Incorrect Reagent Choice | The chosen derivatizing agent may not be effective for one or both functional groups. Consider a two-step derivatization approach. |
Problem 2: Broad or tailing peak for derivatized SPB.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | A mixture of partially and fully derivatized SPB will result in poor peak shape. Re-optimize the derivatization conditions (reagent concentration, temperature, and time). |
| Active Sites in the GC System | Active sites in the GC liner, column, or injection port can interact with the analyte. Use a silanized (deactivated) liner and ensure the column is in good condition.[1] |
| Co-elution with Interferences | Matrix components may be co-eluting with the derivatized SPB. Optimize the GC temperature program to improve separation. |
| High Injection Volume | Injecting too large a volume of a highly concentrated sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
Problem 3: Multiple peaks for derivatized SPB.
| Possible Cause | Troubleshooting Step |
| Formation of Different Derivatives | The derivatization reaction may be producing multiple products (e.g., mono- and di-derivatized species). Adjust reaction conditions to favor the formation of a single, fully derivatized product. |
| Derivative Instability and Degradation | The derivatized SPB may be degrading in the GC inlet or on the column. Lower the inlet and oven temperatures if possible. |
| Isomerization | Although less likely for SPB, isomerization can sometimes occur under harsh derivatization conditions. Use milder reaction conditions. |
Experimental Protocols
Protocol 1: Two-Step Derivatization of SPB (Esterification followed by Silylation)
This protocol is recommended for robust and complete derivatization.
Materials:
-
3-(4-Sulfophenyl)butyrate (SPB) sample, dried
-
Anhydrous Methanol
-
Acetyl Chloride or HCl gas
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Methodology:
Step 1: Esterification of the Carboxylic Acid Group
-
Place the dried SPB sample (e.g., 100 µg) into a reaction vial.
-
Add 200 µL of anhydrous methanol.
-
Carefully add 20 µL of acetyl chloride dropwise while vortexing. Alternatively, bubble dry HCl gas through the methanol for 30 seconds before adding it to the sample.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Silylation of the Sulfonic Acid Group
-
To the dried residue from Step 1, add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat at 70°C for 45 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: One-Pot Silylation of SPB
This protocol offers a faster workflow but may require more optimization.
Materials:
-
3-(4-Sulfophenyl)butyrate (SPB) sample, dried
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Methodology:
-
Place the dried SPB sample (e.g., 100 µg) into a reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 150 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat at 80°C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Two-step derivatization workflow for SPB.
References
- 1. gcms.cz [gcms.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3-(4-Sulfophenyl)butyrate-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3-(4-Sulfophenyl)butyrate-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the quantification of this compound?
A1: The most prevalent and sensitive method for quantifying acyl-CoAs, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for measuring low-abundance endogenous molecules in complex biological matrices.[1][2][3]
Q2: Why is sample preparation critical for accurate quantification?
A2: Sample preparation is critical to remove interfering substances from the biological matrix (e.g., proteins, salts, phospholipids) that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A robust sample preparation method also ensures the stability of the analyte. For acyl-CoAs, this often involves protein precipitation and sometimes solid-phase extraction (SPE).[2]
Q3: What are the key parameters for developing a robust LC-MS/MS method for this compound?
A3: Key parameters include:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[2] The mobile phase composition and gradient need to be optimized for good peak shape and resolution from other isomers or related compounds.
-
Mass Spectrometry: Optimization of electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) is crucial. Multiple Reaction Monitoring (MRM) is typically used for quantification, requiring the selection of appropriate precursor and product ion transitions.[4]
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[5]
Q4: How can I obtain a reference standard for this compound?
A4: this compound is a specialized molecule and may not be readily available from commercial suppliers. It may need to be custom synthesized. Chemical synthesis companies or specialized biochemical suppliers may offer services to produce this compound.
Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?
A5: Based on the structure of Coenzyme A and other acyl-CoAs, a common fragmentation pattern involves the neutral loss of the phosphopantetheine group. For this compound (molecular formula: C31H46N7O20P3S2), the protonated molecule [M+H]+ would be the precursor ion. The specific product ions would need to be determined experimentally by infusing a standard solution into the mass spectrometer and performing product ion scans. A characteristic neutral loss for many acyl-CoAs is 507 Da.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate gradient slope. | - Adjust mobile phase pH. Acyl-CoAs are often analyzed at a higher pH (around 8-10) with a suitable buffer like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide.[2]- Flush the column with a strong solvent or replace it.- Optimize the gradient elution profile. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal MS source parameters.- Ion suppression from matrix components.- Analyte degradation during sample preparation or storage. | - Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, temperature) using a standard solution.- Improve sample cleanup, for example, by incorporating a solid-phase extraction (SPE) step.- Ensure samples are processed and stored at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. |
| High Background Noise | - Contaminated mobile phase, LC system, or MS source.- Presence of co-eluting, interfering compounds. | - Use high-purity solvents and additives.- Clean the LC system and the MS source.- Improve chromatographic resolution to separate the analyte from interferences. |
| Inconsistent Results / Poor Reproducibility | - Inconsistent sample preparation.- Variability in instrument performance.- Instability of the analyte. | - Use a validated and standardized sample preparation protocol. The use of an internal standard is crucial.[5]- Perform regular system suitability tests and calibrations.- Evaluate the stability of the analyte under different storage and processing conditions. |
Experimental Protocols
Proposed LC-MS/MS Method for Quantification of this compound in Cell Lysates
This protocol is a general guideline and requires optimization for specific experimental conditions and matrices.
1. Sample Preparation (Protein Precipitation)
-
Harvest cells and place them on dry ice immediately.
-
Add 500 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Homogenize the cells using a bead beater or sonicator on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
2. Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
These would need to be determined empirically. Based on the molecular weight from PubChem (993.14 g/mol ), the [M+H]+ would be at m/z 994.15.[6] A potential product ion could result from the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.
-
-
Source Parameters:
-
Spray Voltage: 3500 V
-
Capillary Temperature: 320°C
-
Sheath Gas Flow: 40 arb
-
Aux Gas Flow: 10 arb
-
Quantitative Data
Table 1: Example Calibration Curve for this compound
| Concentration (nM) | Peak Area |
| 0.1 | 1,520 |
| 0.5 | 7,890 |
| 1 | 15,300 |
| 5 | 76,500 |
| 10 | 151,200 |
| 50 | 755,400 |
| 100 | 1,520,000 |
Table 2: Quantification of this compound in Experimental Samples
| Sample ID | Peak Area | Calculated Concentration (nM) |
| Control 1 | 22,500 | 1.48 |
| Control 2 | 24,100 | 1.58 |
| Treatment 1 | 45,300 | 2.98 |
| Treatment 2 | 48,900 | 3.21 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical metabolic pathway involving this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C31H46N7O20P3S2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: High-Throughput Screening of 3-(4-Sulfophenyl)butyrate-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) assays involving 3-(4-Sulfophenyl)butyrate-CoA. The following information is based on a hypothetical HTS assay to identify inhibitors of a fictional enzyme, This compound Thioesterase (SPB-CoAse) . This enzyme catalyzes the hydrolysis of this compound, releasing Coenzyme A (CoASH) and 3-(4-Sulfophenyl)butyrate.
The described assay is a spectrophotometric method that quantifies the release of the free thiol group of CoASH using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored product 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Background Signal in No-Enzyme Control Wells
-
Question: My wells lacking the SPB-CoAse enzyme are still showing a significant increase in absorbance at 412 nm. What could be causing this?
-
Answer: A high background signal can be caused by several factors:
-
Spontaneous Substrate Hydrolysis: The thioester bond in this compound may be unstable and hydrolyze non-enzymatically under the assay conditions (e.g., high pH).
-
Compound Interference: Test compounds containing free thiol groups will react directly with DTNB, leading to a false-positive signal.
-
Reagent Contamination: One of the assay components (buffer, substrate solution) might be contaminated with a reducing agent.
Troubleshooting Steps:
-
Run a control plate with only the substrate and DTNB in the assay buffer to check for spontaneous hydrolysis.
-
Screen your compound library against DTNB in the absence of the substrate and enzyme to identify compounds that react directly with the detection reagent.
-
Prepare fresh buffers and reagent solutions to rule out contamination.
-
Issue 2: Low Signal-to-Background Ratio or No Enzyme Activity
-
Question: I am observing very low or no signal in my positive control wells (enzyme + substrate), making it difficult to distinguish from the background. What should I do?
-
Answer: This issue often points to a problem with the enzyme's activity or the assay conditions.
-
Enzyme Inactivity: The SPB-CoAse may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.
-
Substrate Concentration: The concentration of this compound might be too far below the Michaelis constant (Km), leading to a slow reaction rate.
Troubleshooting Steps:
-
Verify the activity of your enzyme stock using a low-throughput, validated method.
-
Optimize assay conditions (pH, temperature) to ensure the enzyme is functioning optimally.
-
Perform a substrate titration to determine the Km and ensure the assay is run at an appropriate substrate concentration (typically at or near the Km).
-
Issue 3: High Variability Between Replicate Wells
-
Question: I'm seeing a high coefficient of variation (CV%) in my replicate wells, making the data unreliable. What are the common causes?
-
Answer: High variability can stem from technical errors or issues with the assay components.
-
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially with small volumes, is a major source of variability.
-
Compound Precipitation: Test compounds may not be fully soluble in the assay buffer, leading to inconsistent concentrations in the wells.
-
Edge Effects: Evaporation from the wells on the outer edges of the microplate can concentrate reagents and alter reaction rates.[3]
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated. Use automated liquid handlers for better precision if available.
-
Visually inspect plates for any signs of compound precipitation. You may need to adjust the final DMSO concentration or use alternative solvents.
-
To mitigate edge effects, avoid using the outer rows and columns of the plate or fill them with buffer/water.[4]
-
Issue 4: Identification of False Positives
-
Question: My primary screen identified a large number of "hits." How can I differentiate true inhibitors from false positives?
-
Answer: False positives are common in HTS and can arise from various mechanisms. It is crucial to perform counter-screens and orthogonal assays.
-
Compound Aggregation: Some compounds form aggregates that non-specifically inhibit enzymes.
-
Interference with Detection: As mentioned, compounds can react with DTNB or have intrinsic color that absorbs at 412 nm.
-
Reactive Chemicals: Compounds that are chemically reactive can covalently modify the enzyme, leading to non-specific inhibition.
Troubleshooting & Hit Confirmation Steps:
-
Counter-Screen for DTNB Reactivity: Screen hits in the absence of the enzyme to identify compounds that react with DTNB.
-
Orthogonal Assay: Confirm hits using a different assay format that does not rely on DTNB, such as a mass spectrometry-based assay to directly measure substrate depletion or product formation.
-
Dose-Response Analysis: True inhibitors will typically show a sigmoidal dose-response curve. A lack of a clear dose-response relationship may indicate a false positive.[3]
-
Detergent Test: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The activity of aggregation-based inhibitors is often attenuated by detergents.
-
Data Presentation: Inhibitor Potency
The following table summarizes hypothetical quantitative data for known and newly identified inhibitors of SPB-CoAse, generated from a primary screen and subsequent dose-response analysis.
| Compound ID | Description | IC50 (µM) | Inhibition Type | Notes |
| Control-1 | Thioester-reactive compound | 0.8 | Irreversible | Known covalent modifier of thioesterases. |
| Control-2 | Competitive Inhibitor Analog | 3.5 | Reversible, Competitive | Known competitive inhibitor. |
| Hit-001 | Novel Scaffold A | 7.2 | Reversible | Identified from HTS campaign. |
| Hit-002 | Novel Scaffold B | 15.1 | Reversible | Identified from HTS campaign. |
| Hit-003 | Novel Scaffold A Analog | 2.9 | Reversible | Analog of Hit-001 with improved potency. |
Experimental Protocols
Protocol 1: HTS Primary Screen for SPB-CoAse Inhibitors
This protocol describes a 384-well plate-based spectrophotometric assay to identify inhibitors of SPB-CoAse.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM EDTA.
-
SPB-CoAse Solution: Prepare a 2X solution of SPB-CoAse in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay (e.g., final concentration of 10 nM).
-
Substrate/DTNB Mix: Prepare a 4X solution in Assay Buffer containing this compound and DTNB. Final concentrations in the assay should be optimized (e.g., Substrate: 20 µM, DTNB: 200 µM).
-
Test Compounds: Prepare 10 mM stock solutions in 100% DMSO. Dilute to 1 mM in DMSO for the screening plate.
2. Assay Execution (Final Volume: 40 µL):
-
Using an acoustic liquid handler, dispense 40 nL of test compound solution from the 1 mM plate into the wells of a 384-well assay plate (final compound concentration: 10 µM; final DMSO: 1%). Dispense DMSO alone for positive (100% activity) and negative (0% activity) controls.
-
Add 20 µL of Assay Buffer to all wells.
-
Add 10 µL of the 2X SPB-CoAse solution to all wells except the negative control wells (add 10 µL of Assay Buffer instead).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 4X Substrate/DTNB mix to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes (kinetic read).
3. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_neg_control) / (V_pos_control - V_neg_control))
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for identifying SPB-CoAse inhibitors.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HTS assay issues.
References
- 1. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. repository.lsu.edu [repository.lsu.edu]
Validation & Comparative
A Comparative Structural Analysis of 3-(4-Sulfophenyl)butyrate-CoA and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative structural analysis of 3-(4-sulfophenyl)butyrate-CoA and its key precursors, 3-(4-sulfophenyl)butyrate and Coenzyme A. Understanding the distinct structural features of these molecules is crucial for researchers in drug development and metabolic pathway analysis, as the addition of the Coenzyme A moiety dramatically alters the molecule's size, charge distribution, and reactivity, influencing its biological activity and metabolic fate. This comparison is supported by representative experimental data and detailed methodologies for key analytical techniques.
Structural Overview
3-(4-Sulfophenyl)butyrate is an aromatic sulfonate, and its activation to a thioester with Coenzyme A is a critical step in its metabolism. The covalent attachment of Coenzyme A, a large and complex molecule, introduces significant structural changes.
Key Molecules:
-
3-(4-Sulfophenyl)butyrate: The initial substrate, characterized by a sulfophenyl ring and a butyrate (B1204436) side chain.
-
Coenzyme A (CoA): A complex nucleotide derivative that acts as an acyl group carrier in numerous metabolic reactions.
-
This compound: The activated thioester, representing the key intermediate in the metabolic pathway.
Quantitative Structural and Physicochemical Data
The following table summarizes key quantitative data obtained from spectroscopic and crystallographic analyses, providing a clear comparison of the structural and physicochemical properties of this compound and its precursors.
| Property | 3-(4-Sulfophenyl)butyrate | Coenzyme A | This compound |
| Molecular Formula | C₁₀H₁₂O₅S | C₂₁H₃₆N₇O₁₆P₃S | C₃₁H₄₆N₇O₂₀P₃S₂ |
| Molecular Weight (Da) | 260.26 | 767.53 | 993.80 |
| Predicted XLogP3 | -0.9 | -8.3 | -4.7[1] |
| ¹H NMR (ppm, D₂O) | See Table 2 | See PubChem CID 229 | See Table 3 |
| ¹³C NMR (ppm, D₂O) | See Table 2 | See PubChem CID 229 | See Table 3 |
| Mass (m/z) [M-H]⁻ | 259.03 | 766.12 | 992.14[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established techniques for the structural analysis of small organic molecules and coenzyme A esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 3-(4-sulfophenyl)butyrate and its CoA derivative.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 12 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.
X-Ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of 3-(4-sulfophenyl)butyrate.
Instrumentation: Single-crystal X-ray diffractometer with a CCD detector and Mo Kα radiation (λ = 0.71073 Å).
Crystallization:
-
Dissolve the purified 3-(4-sulfophenyl)butyrate in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
Data Collection:
-
Mount a suitable single crystal (approximately 0.1-0.3 mm in all dimensions) on a goniometer head.[2]
-
Maintain the crystal at a constant temperature (e.g., 100 K) using a cryostream.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
-
Integrate the diffraction intensities and perform data reduction.
-
Solve the crystal structure using direct methods.[2]
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and purity of this compound.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1200.
Representative Experimental Data
The following tables present representative NMR data for 3-(4-sulfophenyl)butyrate and its CoA thioester. This data is illustrative and based on the known structures and typical chemical shifts for similar functional groups.
Table 2: Representative ¹H and ¹³C NMR Data for 3-(4-Sulfophenyl)butyrate in D₂O
| Atom # | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 1.25 | d | 7.0 | 21.5 |
| 2 | 2.50-2.65 | m | - | 45.0 |
| 3 | 2.95-3.10 | m | - | 35.8 |
| 4 | - | - | - | 178.2 |
| 5 | - | - | - | 145.1 |
| 6, 10 | 7.80 | d | 8.5 | 127.3 |
| 7, 9 | 7.45 | d | 8.5 | 129.5 |
| 8 | - | - | - | 142.6 |
Table 3: Representative ¹H and ¹³C NMR Data for this compound in D₂O
| Moiety | Atom Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Sulfophenylbutyrate | CH₃ | 1.28 | 21.8 |
| CH₂ (next to C=O) | 2.85 | 55.2 | |
| CH | 3.20 | 36.5 | |
| Aromatic CH | 7.48, 7.82 | 127.5, 129.8 | |
| Aromatic C-S/C-C | - | 142.9, 145.5 | |
| C=O | - | 205.1 | |
| Coenzyme A | Pantothenate CH₂ | 2.45, 3.55 | 36.1, 42.5 |
| Pantothenate CH | 4.05 | 75.3 | |
| Cysteamine CH₂ | 3.15, 2.78 | 28.9, 39.8 | |
| Ribose H1' | 6.15 | 87.9 | |
| Ribose other H | 4.20-4.60 | 72.8, 75.1, 84.2 | |
| Adenine H2, H8 | 8.15, 8.40 | 153.1, 149.5 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic context and experimental workflow for the structural analysis of this compound.
Caption: Proposed metabolic activation of 3-(4-sulfophenyl)butyrate.
The diagram above illustrates the proposed initial step in the metabolism of 3-(4-sulfophenyl)butyrate, which involves its activation to the corresponding CoA thioester by an acyl-CoA synthetase. This activated intermediate can then enter a degradation pathway such as β-oxidation.
Caption: Workflow for structural analysis.
This workflow diagram outlines the logical progression of experiments for the complete structural characterization of 3-(4-sulfophenyl)butyrate and its CoA derivative. A combination of NMR, mass spectrometry, and X-ray crystallography provides complementary information to build a comprehensive structural model.
Conclusion
The structural transition from 3-(4-sulfophenyl)butyrate to its Coenzyme A thioester represents a significant biochemical transformation. The addition of the large, polar Coenzyme A molecule, rich in functional groups, fundamentally alters the physicochemical properties of the parent molecule. This guide provides a framework for understanding and analyzing these structural differences through a combination of established analytical techniques. The provided data and protocols serve as a valuable resource for researchers investigating the metabolism and biological roles of aromatic sulfonates and their CoA derivatives.
References
Tracing the Metabolic Journey of 3-(4-Sulfophenyl)butyrate-CoA: A Comparative Guide to Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotopic labeling strategies to elucidate the metabolic fate of 3-(4-Sulfophenyl)butyrate-CoA. While direct isotopic labeling studies on this specific molecule are not extensively documented in publicly available literature, this document constructs a robust framework based on established methodologies for analogous compounds. By comparing and contrasting these approaches, researchers can design effective experiments to trace the biotransformation of this compound, a key intermediate in the degradation of linear alkylbenzene sulfonates (LAS), which are widely used surfactants.
Introduction to Isotopic Labeling in Metabolic Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1][2] The core principle involves replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N).[1] These labeled compounds, or tracers, are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[1] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of these isotopes into downstream metabolites, thereby mapping metabolic pathways and quantifying metabolic flux.[1][2]
The Metabolic Context of this compound
3-(4-Sulfophenyl)butyrate is a breakdown product of linear alkylbenzene sulfonates and is known to be degraded by certain bacteria, such as Comamonas testosteroni KF-1.[3] The initial steps of its degradation are analogous to the β-oxidation of fatty acids, which involves the formation of a CoA ester, in this case, this compound.[3] Understanding the subsequent metabolic fate of this CoA derivative is crucial for assessing the environmental impact and biodegradability of LAS.
Comparative Isotopic Labeling Strategies
To trace the metabolic fate of this compound, we can draw parallels from isotopic labeling studies of butyrate (B1204436) and other acyl-CoA molecules. The choice of isotope and labeling position is critical for maximizing the information obtained from the study.
| Tracer Molecule | Isotopic Label | Rationale for Use | Analytical Method | Expected Insights |
| [¹³C₄]-3-(4-Sulfophenyl)butyrate | Uniform ¹³C labeling | Traces the entire carbon skeleton of the molecule through various metabolic transformations. | LC-MS/MS, GC-MS | Identification of all carbon-containing downstream metabolites. |
| [¹³C₁]-3-(4-Sulfophenyl)butyrate | Carboxyl-group ¹³C labeling | Specifically tracks the fate of the carboxyl group, which is released as acetyl-CoA during β-oxidation. | LC-MS/MS | Elucidation of the entry point into the tricarboxylic acid (TCA) cycle. |
| [²H₇]-3-(4-Sulfophenyl)butyrate | Deuterium labeling on the butyrate chain | Provides a high-contrast signal for mass spectrometry and can be used to assess C-H bond cleavage reactions. | LC-MS/MS | Detailed mechanistic insights into enzymatic reactions. |
| [¹³C₃,¹⁵N₁]-Pantothenate | Labeled Coenzyme A precursor | Labels the Coenzyme A moiety, allowing for the study of CoA recycling and the transfer of the sulfophenylbutyrate group.[4] | LC-MS/MS | Understanding the dynamics of the CoA pool and its interaction with the xenobiotic metabolite. |
Experimental Protocols
The synthesis of the labeled tracer is the first critical step. For example, [¹³C₄]-3-(4-Sulfophenyl)butyrate can be synthesized from commercially available ¹³C-labeled precursors through a multi-step organic synthesis route. The final product must be purified and its isotopic enrichment determined by mass spectrometry and NMR.
-
Organism: A bacterial strain capable of degrading 3-(4-Sulfophenyl)butyrate, such as Delftia acidovorans SPB1 or Comamonas testosteroni KF-1, would be used.[3][5]
-
Culture Conditions: The bacteria are grown in a minimal medium with the unlabeled 3-(4-Sulfophenyl)butyrate as the sole carbon source to adapt the metabolic machinery.
-
Labeling: The culture is then switched to a medium containing the isotopically labeled 3-(4-Sulfophenyl)butyrate. Samples of the culture supernatant and cell pellets are collected at various time points.
-
Extraction: Metabolites are extracted from the cell pellets and the culture supernatant using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Analysis by Mass Spectrometry: The extracted metabolites are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is operated in a full-scan mode to detect all potential labeled metabolites, followed by tandem MS (MS/MS) to identify the structure of these metabolites based on their fragmentation patterns.
Visualizing Metabolic Pathways and Workflows
The following diagram illustrates the initial steps of 3-(4-Sulfophenyl)butyrate degradation, leading to the formation of this compound and its subsequent entry into central metabolism.
Caption: Proposed metabolic pathway for 3-(4-Sulfophenyl)butyrate degradation.
The diagram below outlines the key steps in an isotopic labeling experiment to trace the metabolic fate of this compound.
Caption: Experimental workflow for isotopic labeling studies.
Conclusion
While direct experimental data on the isotopic labeling of this compound is scarce, a robust experimental plan can be formulated based on established principles of metabolic tracing. By comparing different labeling strategies and employing sensitive analytical techniques, researchers can effectively map the metabolic fate of this environmentally relevant compound. The insights gained from such studies are invaluable for understanding the complete biodegradation pathways of widely used surfactants and for the development of more environmentally benign alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 3-(4-Sulfophenyl)butyrate Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric degradation of 2-(4-Sulfophenyl)Butyrate via 4-sulfocatechol in Delftia acidovorans SPB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butyrate and 3-(4-Sulfophenyl)butyrate-CoA on Gene Expression
A comprehensive guide for researchers and drug development professionals on the gene regulatory effects of butyrate (B1204436). Data on the comparative compound, 3-(4-Sulfophenyl)butyrate-CoA, is not available in the current scientific literature.
This guide provides a detailed examination of the effects of butyrate on gene expression, presenting quantitative data, experimental methodologies, and key signaling pathways. While the intended comparison with this compound cannot be conducted due to a lack of published research on the latter compound's biological activity, this document serves as a comprehensive resource on butyrate's role as a gene expression modulator.
Introduction to Butyrate
Butyrate is a short-chain fatty acid (SCFA) produced in the colon by the microbial fermentation of dietary fiber. It is a primary energy source for colonocytes and has been extensively studied for its role in maintaining gut homeostasis and its potential therapeutic effects in a variety of diseases. One of the key mechanisms through which butyrate exerts its biological effects is by modulating gene expression, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3]
Butyrate's Mechanism of Action on Gene Expression
Butyrate's primary mechanism for altering gene expression is through the inhibition of histone deacetylases (HDACs).[1][4] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin conformation, making DNA more accessible to transcription factors and leading to changes in gene expression.[1][3] While HDAC inhibition is a major pathway, butyrate can also influence gene expression through other mechanisms, such as acting as a substrate for histone acylation and modulating the activity of other cellular signaling pathways.[5]
Global Effects of Butyrate on the Transcriptome
Butyrate has a profound impact on the transcriptome, affecting the expression of a wide range of genes involved in various cellular processes.[6][7] Studies utilizing high-throughput sequencing technologies like RNA-seq have revealed that butyrate can significantly alter the expression of thousands of genes.[6][7]
Key cellular processes regulated by butyrate at the gene expression level include:
-
Cell Cycle and Proliferation: Butyrate is well-known for its ability to induce cell cycle arrest, particularly at the G1 phase, and inhibit cell proliferation, especially in cancer cells.[1][7] This is often mediated by the upregulation of cell cycle inhibitors like p21.[1]
-
Apoptosis: Butyrate can induce apoptosis, or programmed cell death, in cancer cells by modulating the expression of pro- and anti-apoptotic genes.[6][7]
-
Inflammation: Butyrate exhibits potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and modulating immune cell function.[2][8]
-
Metabolism: It transcriptionally regulates genes involved in fatty acid oxidation and energy metabolism.[9]
-
Epithelial Barrier Function: Butyrate can enhance the integrity of the intestinal epithelial barrier by regulating the expression of tight junction proteins.
Interestingly, while butyrate is a global HDAC inhibitor, it does not lead to a universal upregulation of gene expression. In fact, studies have shown that butyrate treatment can result in both the upregulation and downregulation of a significant number of genes.[10]
Quantitative Data on Butyrate-Mediated Gene Expression Changes
The following tables summarize quantitative data from various studies on the effects of butyrate on gene expression.
Table 1: Global Transcriptomic Changes Induced by Butyrate in Bovine Epithelial Cells
| Treatment | Number of Differentially Expressed Genes | False Discovery Rate (FDR) | Key Affected Cellular Processes | Reference |
| Butyrate | ~11,408 | <0.05 | Cell morphological changes, cell cycle arrest, apoptosis | [6] |
Table 2: Transcriptomic and miRNA Changes in HCT116 Colorectal Cancer Cells Treated with Butyrate
| Molecule Type | Number Differentially Expressed | Key Affected Cellular Processes | Reference |
| Protein-coding genes | 2447 | Cell cycle | [7] |
| microRNAs | 113 | Not specified | [7] |
Table 3: Effect of Butyrate on Gene Expression in Human Colonic Mucosa
| Treatment | Number of Differentially Expressed Genes | Key Affected Pathways | Reference |
| Butyrate enemas (2 weeks) | 500 | Fatty acid oxidation, electron transport chain, oxidative stress | [9] |
Signaling Pathways Modulated by Butyrate
Butyrate influences several key signaling pathways to exert its effects on gene expression.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The epigenetic effects of butyrate: potential therapeutic implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptome Characterization by RNA-seq Unravels the Mechanisms of Butyrate-Induced Epigenomic Regulation in Bovine Cells | PLOS One [journals.plos.org]
- 5. news-medical.net [news-medical.net]
- 6. Transcriptome characterization by RNA-seq unravels the mechanisms of butyrate-induced epigenomic regulation in bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrative Transcriptomic Network Analysis of Butyrate Treated Colorectal Cancer Cells [mdpi.com]
- 8. Frontiers | Immunosenescence and inflammaging: Mechanisms and modulation through diet and lifestyle [frontiersin.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
